1-(Dimethylamino)-3-methylbutan-2-ol
Overview
Description
“1-(Dimethylamino)-3-methylbutan-2-ol” is a chemical compound. It is a potent protector against mechlorethamine cytotoxicity and inhibitor of choline uptake .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3- (3 …) involves the use of S- (+)-l,l-dimethylamino-2-methyl pentan-3-one (V) and aqueous sodium hydroxide solution .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques. For instance, the molecular electron density theory (MEDT) was employed to examine the [4 + 2] cycloaddition reaction between (E)-N-((dimethylamino)methylene)benzothioamide (1) and (S)-3-acryloyl-4-phenyloxazolidin-2-one (2) at the B3LYP/6-311++G(d,p) design level .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, Dimethylaminopropylamine (DMAPA) is a diamine used in the preparation of some surfactants, such as cocamidopropyl betaine which is an ingredient in many personal care products including soaps, shampoos, and cosmetics .Scientific Research Applications
Photocontrolled RAFT Polymerization
This compound could be used in photocontrolled reversible addition–fragmentation chain transfer (RAFT) polymerization . This process has attracted attention due to its benefits, including low energy consumption and safe reaction procedures . The incorporation of visible-light photocatalysis in the polymerization confers attractive features, such as spatiotemporal control and oxygen tolerance .
Synthesis of Disperse Dyes
The compound can be used in the synthesis of disperse dyes for dyeing polyester fabrics . The enaminone compounds produced in this process are synthesized by reacting para-methylacetophenone and para-nitroacetophenone with dimethylformamide dimethyl acetal . These dyes have been assessed for their resistance to light, rubbing, perspiration, and washing .
Antimicrobial Activities
The synthetic dyes produced using this compound have been assessed for their expected biological activity against fungus, yeast, and Gram-positive and Gram-negative bacteria . This suggests potential applications in the development of antimicrobial agents.
Self-Cleaning Fabrics
The synthetic dyes produced using this compound have been applied to polyester fabrics to impart them with a self-cleaning quality . This could have applications in the textile industry, particularly for outdoor and sportswear fabrics.
UV Protection
The synthetic dyes produced using this compound have been used to enhance UV protection in polyester fabrics . This could be particularly useful in the production of outdoor wear and sun-protective clothing.
Energy Storage
The compound could potentially be used in the development of functional macromolecules using photocatalysts, which find applications in various areas, including in nanomedicine and in energy storage .
Mechanism of Action
Target of Action
The primary target of 1-(Dimethylamino)-3-methylbutan-2-ol is Acetylcholinesterase . Acetylcholinesterase is an enzyme that terminates signal transduction at the neuromuscular junction by rapid hydrolysis of the acetylcholine released into the synaptic cleft . It also plays a role in neuronal apoptosis .
Mode of Action
It’s known that the interaction of similar compounds with acetylcholinesterase leads to the termination of signal transduction at the neuromuscular junction .
Biochemical Pathways
It’s known that the compound belongs to the class of organic compounds known as 1-hydroxy-4-unsubstituted benzenoids . These are phenols that are unsubstituted at the 4-position .
Result of Action
It’s known that the compound’s action results in the termination of signal transduction at the neuromuscular junction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Dimethylamino)-3-methylbutan-2-ol. Factors such as solvent polarity and viscosity, rate of solvent relaxation, probe conformational changes, rigidity of the local environment, internal charge transfer, proton transfer and excited state reactions, probe-probe interactions, and changes in radiative and non-radiative decay rates can affect the fluorescence emission spectra and quantum yields of the compound .
Safety and Hazards
The safety data sheet for a similar compound, 1-Dimethylamino-2-propanol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, has acute oral toxicity, causes skin corrosion/irritation, and serious eye damage/eye irritation .
Future Directions
properties
IUPAC Name |
1-(dimethylamino)-3-methylbutan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(2)7(9)5-8(3)4/h6-7,9H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVDIJPAUMTOMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1533077-04-1 | |
Record name | 1-(dimethylamino)-3-methylbutan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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